N-Dihydrocinnamoylaminocaproic Acid, N-Hydroxysuccinimide Ester

Overview

Description

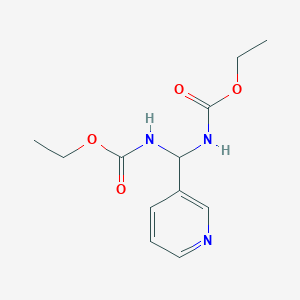

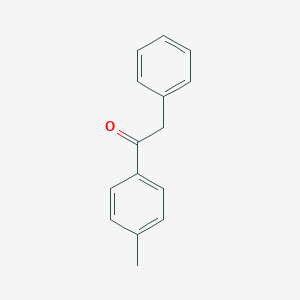

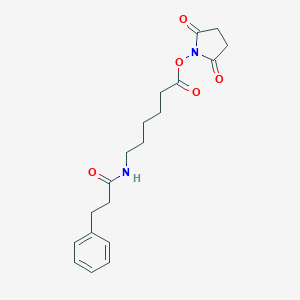

(2,5-Dioxopyrrolidin-1-yl) 6-(3-phenylpropanoylamino)hexanoate is a chemical compound with the molecular formula C19H24N2O5 and a molecular weight of 360.4 g/mol. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

The primary target of this compound is calcium currents mediated by Cav 1.2 (L-type) channels . These channels play a crucial role in the regulation of calcium influx into cells, which is essential for various cellular functions including muscle contraction, neurotransmitter release, and gene expression.

Mode of Action

The compound interacts with its targets by inhibiting the calcium currents mediated by Cav 1.2 (L-type) channels . This inhibition results in a decrease in calcium influx into cells, which can affect various cellular processes that rely on calcium as a signaling molecule.

Pharmacokinetics

The compound has demonstrated high metabolic stability on human liver microsomes . It also shows negligible hepatotoxicity and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450, compared to reference compounds . These properties suggest that the compound may have good bioavailability and a favorable safety profile.

Result of Action

The compound has shown potent anticonvulsant activity in widely accepted animal seizure models, namely, the maximal electroshock (MES) test and the psychomotor 6 Hz (32 mA) seizure model in mice . It also proved effective in the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin (OXPT)-induced neuropathic pain model in mice .

Preparation Methods

The synthesis of (2,5-Dioxopyrrolidin-1-yl) 6-(3-phenylpropanoylamino)hexanoate typically involves the reaction of 6-aminohexanoic acid with 3-phenylpropanoic acid, followed by the formation of an amide bond. The resulting product is then reacted with 2,5-dioxopyrrolidin-1-yl to form the final compound. The reaction conditions often include the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Chemical Reactions Analysis

(2,5-Dioxopyrrolidin-1-yl) 6-(3-phenylpropanoylamino)hexanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide ions (OH-) or amines (NH2-) replace specific functional groups.

Scientific Research Applications

(2,5-Dioxopyrrolidin-1-yl) 6-(3-phenylpropanoylamino)hexanoate has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

Biology: The compound is employed in biochemical studies to investigate enzyme-substrate interactions and protein modifications.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

(2,5-Dioxopyrrolidin-1-yl) 6-(3-phenylpropanoylamino)hexanoate can be compared with other similar compounds, such as:

N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: This compound has a similar structure and is used as a broad-spectrum anticonvulsant.

2,5-Dioxopyrrolidin-1-yl acrylate: Known for its use as a protein cross-linking agent.

Benzyl 2,5-dioxopyrrolidin-1-yl carbonate: Utilized in the synthesis of biologically active molecules.

These compounds share structural similarities but differ in their specific applications and biological activities, highlighting the uniqueness of (2,5-Dioxopyrrolidin-1-yl) 6-(3-phenylpropanoylamino)hexanoate.

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-(3-phenylpropanoylamino)hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O5/c22-16(11-10-15-7-3-1-4-8-15)20-14-6-2-5-9-19(25)26-21-17(23)12-13-18(21)24/h1,3-4,7-8H,2,5-6,9-14H2,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRMHGRWWBXTZOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80398831 | |

| Record name | (2,5-dioxopyrrolidin-1-yl) 6-(3-phenylpropanoylamino)hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334616-48-7 | |

| Record name | 2,5-Dioxo-1-pyrrolidinyl 6-[(1-oxo-3-phenylpropyl)amino]hexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=334616-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,5-dioxopyrrolidin-1-yl) 6-(3-phenylpropanoylamino)hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.